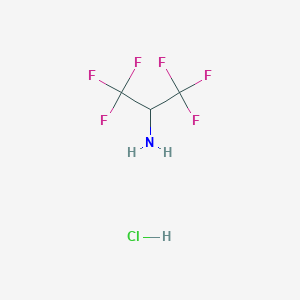
trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Trans-1-(tert-Butoxycarbonyl)-4-(2-chlorophenyl)pyrrolidine-3-carboxylic acid (TBC-PCA) is an organic compound and a derivative of the pyrrolidine family of compounds. It is a colorless solid, insoluble in water, and is commonly used as a chiral building block in organic synthesis. TBC-PCA has been extensively studied in the laboratory due to its unique properties and potential applications.
Scientific Research Applications
Pyrrolidine in Drug Discovery
The saturated scaffold of the pyrrolidine ring, including its derivatives, is widely utilized in medicinal chemistry to develop compounds for treating human diseases. The pyrrolidine ring's non-planarity and sp^3-hybridization allow for efficient exploration of pharmacophore space, contributing significantly to the stereochemistry of molecules. This review underscores the role of pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, in synthesizing bioactive molecules with selective target activities. By comparing physicochemical parameters of pyrrolidine with aromatic pyrrole and cyclopentane, insights into the influence of steric factors on biological activity are provided. The discussion extends to synthetic strategies for pyrrolidine compounds, emphasizing how stereoisomers and spatial orientation of substituents can alter drug candidates' biological profiles due to different binding modes with enantioselective proteins (Li Petri et al., 2021).
Applications in Synthesis of N-heterocycles
Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as gold-standard chiral auxiliaries in the stereoselective synthesis of amines and their derivatives. This review covers the use of tert-butanesulfinamide in asymmetric N-heterocycle synthesis via sulfinimines from 2010 to 2020. It showcases general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that feature prominently in natural products and therapeutic compounds. The methodologies discussed offer insights into the versatility of tert-butanesulfinamide in facilitating the synthesis of biologically active N-heterocycles, underscoring its significance in drug discovery and development (Philip et al., 2020).
Properties
IUPAC Name |
(3R,4S)-4-(2-chlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO4/c1-16(2,3)22-15(21)18-8-11(12(9-18)14(19)20)10-6-4-5-7-13(10)17/h4-7,11-12H,8-9H2,1-3H3,(H,19,20)/t11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJXFBYJBMDMRZ-NEPJUHHUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4R,5R,6aS)-2-Oxo-4-((E)-3-oxooct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1148794.png)
![N-[4-(1-Cyanocyclopentyl)phenyl]-2-{[(pyridin-4-yl)methyl]amino}pyridine-3-carboxamide hydrogen chloride (1:1)](/img/structure/B1148798.png)
![1-Propanone, 1-[(4R)-4-phenyl-2-thioxo-3-oxazolidinyl]-](/img/structure/B1148802.png)

